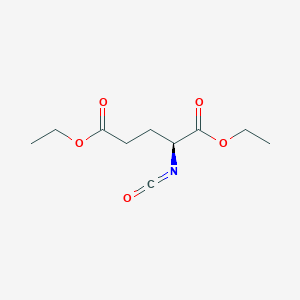

Diethyl (S)-(-)-2-Isocyanatoglutarate

Beschreibung

Significance of Chiral Building Blocks Derived from Amino Acids

Chiral building blocks are enantiomerically pure compounds that serve as starting materials in the synthesis of complex, stereochemically defined molecules. Amino acids represent a readily available and inexpensive source of chirality, often referred to as the "chiral pool". americanchemicalsuppliers.com Their inherent chirality is crucial in biological systems, as the three-dimensional structure of molecules often dictates their function. americanchemicalsuppliers.com The use of amino acids as chiral synthons allows for the transfer of their stereochemical information to the target molecule, a fundamental strategy in asymmetric synthesis. This approach is of paramount importance in the pharmaceutical and agrochemical industries, where the desired biological activity is often associated with a single enantiomer of a chiral molecule. americanchemicalsuppliers.com

Overview of Isocyanates as Versatile Synthetic Intermediates

Isocyanates are a class of organic compounds characterized by the functional group R−N=C=O. americanchemicalsuppliers.com This group is highly electrophilic, making isocyanates reactive towards a wide range of nucleophiles, including alcohols, amines, and water. americanchemicalsuppliers.com This reactivity makes them exceptionally versatile intermediates in organic synthesis. organic-chemistry.orgkoreascience.kr They are fundamental in the production of polyurethanes, and their reactions are key in the synthesis of a variety of important functional groups, such as ureas and carbamates. koreascience.krfliphtml5.com The high reactivity and diverse reaction pathways of isocyanates have established them as crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. koreascience.krfliphtml5.com

Positioning of Diethyl (S)-(-)-2-Isocyanatoglutarate within Chiral Isocyanate Chemistry

This compound belongs to the family of chiral α-isocyanatocarboxylates. These compounds are particularly valuable as they combine the stereochemical integrity of an amino acid precursor with the high reactivity of the isocyanate group. chemimpex.com This dual functionality allows for their use in the stereoselective synthesis of more complex molecules. This compound, being derived from L-glutamic acid, offers a bifunctional scaffold with the isocyanate group at the α-position and a pendant ester group in the side chain. This structure provides multiple points for chemical modification, making it a useful intermediate for creating diverse molecular architectures, particularly in the fields of medicinal chemistry and materials science. chemimpex.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

diethyl (2S)-2-isocyanatopentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO5/c1-3-15-9(13)6-5-8(11-7-12)10(14)16-4-2/h8H,3-6H2,1-2H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZTLQVZEVNEAQD-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C(=O)OCC)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC[C@@H](C(=O)OCC)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439281 | |

| Record name | Diethyl (S)-(-)-2-Isocyanatoglutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145080-95-1 | |

| Record name | Diethyl (S)-(-)-2-Isocyanatoglutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl (S)-(-)-2-Isocyanatoglutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Diethyl S 2 Isocyanatoglutarate and Analogues

Phosgene-Based and Phosgene-Free Routes to α-Isocyanato Esters

The conversion of an α-amino ester to an α-isocyanato ester is a critical transformation. Historically, this has been dominated by the use of phosgene (B1210022), though significant efforts have been made to develop safer, phosgene-free alternatives.

Phosgene-Based Methods The direct reaction of an amino acid ester hydrochloride with phosgene is a well-established industrial method for producing isocyanates. nih.gov This process typically involves bubbling gaseous phosgene through a solution of the amino acid ester, often under harsh conditions such as refluxing in toluene (B28343) for several hours. orgsyn.org

To mitigate the extreme toxicity and handling difficulties of phosgene gas, solid phosgene equivalents like triphosgene (B27547) (bis(trichloromethyl) carbonate) are commonly used in laboratory settings. orgsyn.org Triphosgene, in the presence of a base, generates phosgene in situ, allowing for a more controlled and safer reaction. A convenient and high-yielding procedure for synthesizing amino acid ester isocyanates uses triphosgene with aqueous sodium bicarbonate in a biphasic system, offering mild reaction conditions. orgsyn.org This method has been successfully applied to produce compounds like methyl (S)-2-isocyanato-3-phenylpropanoate in 98% yield. orgsyn.org

| Reagent | Form | Typical Conditions | Advantages | Disadvantages |

| Phosgene (COCl₂) | Gas | Refluxing toluene, inert atmosphere | High reactivity, cost-effective for large scale nih.gov | Extremely toxic, corrosive HCl byproduct, harsh conditions nih.govorgsyn.org |

| Triphosgene (C₃Cl₆O₃) | Solid | Biphasic (e.g., CH₂Cl₂/aq. NaHCO₃), ice bath | Safer solid alternative, mild conditions, high yields orgsyn.org | Higher cost than phosgene |

Phosgene-Free Methods Growing environmental and safety concerns have spurred the development of numerous phosgene-free routes to isocyanates. nwo.nlnih.gov These methods often rely on different starting materials or activating agents to generate the isocyanate functionality.

One prominent strategy is the reductive carbonylation of nitroaromatic compounds in the presence of an alcohol, often using palladium-based catalysts, to form a carbamate (B1207046) ester which can then be pyrolyzed to the isocyanate. nwo.nl Another approach involves the reaction of an organic formamide (B127407) with a diorganocarbonate, followed by thermolysis of the resulting product to yield the isocyanate. google.com The Staudinger–aza-Wittig reaction provides a versatile route where an azide (B81097) reacts with a phosphine (B1218219) to form an iminophosphorane, which can then react with carbon dioxide to produce the isocyanate. beilstein-journals.org This method is compatible with many functional groups and can be performed using polymer-bound reagents to simplify purification. beilstein-journals.org For α-isocyanato esters specifically, a phosgene-free synthesis from α-amino acid esters can be achieved using di-tert-butyl dicarbonate (B1257347) with a 4-dimethylaminopyridine (B28879) (DMAP) catalyst, which produces the isocyanate within minutes at room temperature. researchgate.net

| Method | Key Reagents | General Substrate | Notes |

| Reductive Carbonylation | CO, Alcohol, Pd-catalyst | Nitro compound | Forms a carbamate intermediate that is pyrolyzed. nwo.nl |

| Formamide Route | Diorganocarbonate | Formamide | Byproducts can be recycled. google.com |

| Staudinger–aza-Wittig | R-N₃, PPh₃ (or polymer-bound), CO₂ | Azide | Forms an iminophosphorane intermediate; avoids triphenylphosphine (B44618) oxide byproduct with polymer support. beilstein-journals.org |

| Boc-Anhydride Method | Di-tert-butyl dicarbonate, DMAP | α-Amino acid ester | Fast, mild, enantiomerically pure products. researchgate.net |

Curtius Rearrangement and Related Degradations for Chiral Isocyanates from Carboxylic Acids

The Curtius rearrangement is a powerful and reliable method for converting carboxylic acids into isocyanates via an acyl azide intermediate. nih.govrsc.org Discovered by Theodor Curtius in 1885, the reaction involves the thermal decomposition of an acyl azide, which rearranges to an isocyanate with the loss of nitrogen gas. wikipedia.org

A key advantage of the Curtius rearrangement is that it proceeds with complete retention of the stereochemistry of the migrating group, making it ideal for the synthesis of chiral isocyanates from chiral carboxylic acids. nih.gov The reaction is tolerant of a wide variety of functional groups and generally occurs under mild conditions. nih.govrsc.org The acyl azide intermediate can be prepared from a carboxylic acid using several reagents, including diphenylphosphoryl azide (DPPA) or sodium azide in the presence of an activating agent like ethyl chloroformate. nih.gov The resulting isocyanate is a stable intermediate that can be isolated or trapped in situ with nucleophiles like alcohols or amines to form carbamates and ureas, respectively. nih.gov

| Reagent Combination | Name / Type | Typical Conditions |

| Diphenylphosphoryl azide (DPPA) | One-pot reagent | Triethylamine, heat (e.g., reflux in toluene) |

| Sodium azide (NaN₃) + Ethyl Chloroformate | Mixed Anhydride Method | Acetone/water, low temperature |

| Sodium azide (NaN₃) + Di-tert-butyl dicarbonate | One-pot reagent | Zn(OTf)₂, TBAB, 40 °C |

| Acyl halide + Azide salt | Two-step method | Formation of acyl chloride/bromide followed by reaction with NaN₃ |

This rearrangement has been widely applied in the total synthesis of natural products and medicinal agents containing amine-derived functionalities. nih.gov

Derivatization Strategies from Glutamic Acid Precursors and Related Synthons

The synthesis begins with the protection of the amino group, often as a hydrochloride salt, followed by Fischer esterification. Reacting L-glutamic acid with ethanol (B145695) in the presence of an acid catalyst (like HCl or thionyl chloride) yields diethyl L-glutamate. This synthon is the direct precursor for the isocyanation step.

The conversion of the amino group of diethyl L-glutamate hydrochloride to the isocyanate can be achieved using the phosgenation methods described previously (Section 2.1). For instance, reaction with triphosgene in a suitable solvent system provides a direct and efficient route to the final product, Diethyl (S)-(-)-2-Isocyanatoglutarate, while preserving the (S)-stereochemistry at the α-carbon. orgsyn.orgresearchgate.net

| Step | Starting Material | Reagents & Conditions | Product |

| 1. Diesterification | L-Glutamic acid | Ethanol (EtOH), HCl (catalyst) or SOCl₂, heat | Diethyl L-glutamate hydrochloride |

| 2. Isocyanation | Diethyl L-glutamate hydrochloride | Triphosgene, NaHCO₃(aq), CH₂Cl₂ | This compound |

The use of natural amino acids as precursors is a common strategy in synthesizing chiral molecules, leveraging the inherent stereochemistry provided by the chiral pool. nih.govchemistryworld.com

Enantioselective and Diastereoselective Synthesis of α-Branched Isocyanates

The synthesis of α-branched isocyanates, where the α-carbon is a quaternary stereocenter, presents a significant synthetic challenge. Achieving high enantioselectivity and diastereoselectivity requires sophisticated catalytic or auxiliary-controlled methods. While this compound is not α-branched, the methodologies for creating such structures are relevant for its analogues.

One approach involves the enantioselective amination of carbonyl compounds. For example, the direct regio- and enantioselective amination of acyclic branched α-alkynyl ketones using azodicarboxylates, catalyzed by a chiral phosphoric acid, can generate products with high enantioselectivity. rsc.org These products can then be further transformed into the desired isocyanates.

Another powerful strategy is the diastereoselective addition of organometallic reagents to chiral imines or their equivalents. This method establishes the quaternary carbon center with a defined stereochemistry controlled by the existing chiral element in the substrate. acs.org Furthermore, visible-light-mediated multicomponent reactions have emerged that can couple primary amines, aldehydes, and alkyl iodides to form α-branched secondary amines, which are precursors to isocyanates. rsc.org

The use of specific reagents can also induce stereoselectivity. For instance, chlorosulfonyl isocyanate (CSI) has been used for the regioselective and diastereoselective amination of certain substrates, providing a pathway to chiral amino compounds that can be converted to isocyanates. nih.gov

| Method | Catalyst / Reagent | Substrates | Stereochemical Outcome |

| Asymmetric Amination | Chiral Phosphoric Acid | α-Alkynyl ketones, Azodicarboxylates | Enantioselective formation of α-hydrazido ketones. rsc.org |

| Diastereoselective Addition | Grignard Reagents | Chiral N-Alkylketimines | Diastereoselective synthesis of α-branched amines. acs.org |

| Photocatalytic Coupling | Visible Light Photocatalyst | Primary amines, Aldehydes, Alkyl iodides | Synthesis of α-branched secondary amines. rsc.org |

| Directed Amination | Chlorosulfonyl Isocyanate (CSI) | Polybenzyl ethers | Regioselective and diastereoselective introduction of an amino group. nih.gov |

These advanced methods highlight the ongoing development in asymmetric synthesis, enabling access to complex and structurally diverse chiral isocyanates.

Applications in Organic Synthesis

Synthesis of Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability and oral bioavailability. Chiral α-isocyanato esters are valuable precursors for the synthesis of urea-based peptidomimetics. americanchemicalsuppliers.com

The reaction of Diethyl (S)-(-)-2-Isocyanatoglutarate with the N-terminus of an amino acid ester or a peptide would result in the formation of a urea (B33335) linkage, replacing the natural amide bond. This modification can alter the conformational properties of the peptide and increase its resistance to enzymatic degradation. The stereochemistry of the glutamic acid backbone is retained in the final product, which is often crucial for biological activity. americanchemicalsuppliers.com

Synthesis of Heterocyclic Compounds

The reactivity of the isocyanate group makes this compound a useful building block for the synthesis of various heterocyclic compounds.

Hydantoins are five-membered heterocyclic rings containing an imidazolidine-2,4-dione core. They are present in a number of biologically active compounds. One synthetic route to hydantoins involves the reaction of an α-amino acid with an isocyanate. mdpi.com Alternatively, an α-isocyanato ester like this compound can be envisioned to react with an amine, followed by intramolecular cyclization to form a hydantoin (B18101) ring. The reaction of an α-isocyanato ester with ammonia (B1221849) or a primary amine can lead to a urea intermediate which, upon cyclization (often under basic or acidic conditions), yields the corresponding 5-substituted hydantoin. organic-chemistry.org

1,2,4-Triazoles are five-membered heterocycles with three nitrogen atoms that are found in many pharmaceutical and agrochemical agents. One method for the synthesis of 1,2,4-triazole-3-thiones involves the reaction of carboxylic acid hydrazides with isothiocyanates, followed by cyclization. researchgate.net A similar strategy could potentially be adapted using this compound. The reaction of the isocyanate with a hydrazine (B178648) derivative would form a semicarbazide (B1199961) intermediate, which could then undergo cyclization to form a triazole derivative.

Stereochemical Control in Reactions Involving Diethyl S 2 Isocyanatoglutarate

Chiral Induction and Transfer in Carbon-Carbon Bond Formation

In carbon-carbon bond-forming reactions, the chiral center of Diethyl (S)-(-)-2-Isocyanatoglutarate can direct the approach of incoming reagents, leading to the preferential formation of one diastereomer over another. This phenomenon, known as chiral induction or chiral transfer, is fundamental to asymmetric synthesis. The isocyanate group, being a reactive electrophile, can participate in reactions such as additions of nucleophiles or cycloadditions. The steric bulk of the two ethoxycarbonyl groups and their spatial arrangement relative to the isocyanate functionality would create a biased environment, forcing the nucleophile to attack from the less hindered face.

For instance, in a hypothetical reaction with a Grignard reagent (R-MgX), the magnesium would likely coordinate with the carbonyl oxygen of the isocyanate and potentially one of the ester carbonyls, creating a rigid chelate. This conformation would expose one face of the isocyanate carbon to nucleophilic attack more than the other, resulting in a diastereoselective addition product. The efficiency of this chiral transfer would depend on factors such as the nature of the nucleophile, the solvent, and the reaction temperature.

Hypothetical Diastereoselective Addition to this compound

| Nucleophile (Nu) | Major Diastereomer | Diastereomeric Excess (d.e.) |

|---|---|---|

| Phenylmagnesium bromide | (S,R)-adduct | High |

| Methyllithium | (S,R)-adduct | Moderate to High |

This table is illustrative and based on general principles of 1,2-asymmetric induction.

Diastereoselective Transformations and Control of Multiple Stereocenters

When this compound is used as a substrate to create products with multiple new stereocenters, the control of diastereoselectivity becomes even more critical. Cycloaddition reactions, for example, are powerful methods for the simultaneous formation of multiple stereocenters. A [2+2] cycloaddition of the isocyanate with an alkene, or a [3+2] cycloaddition with a nitrile oxide, would be influenced by the existing stereocenter.

The facial selectivity of the cycloaddition would be determined by the preferred conformation of the isocyanate in the transition state. The chiral environment would direct the approaching reactant to one face of the isocyanate C=N bond, thereby controlling the relative stereochemistry of the newly formed stereocenters in the resulting heterocyclic ring. The predictability of this diastereoselection is often guided by established models of asymmetric induction, such as Felkin-Anh or Cram's rule, although the complexity of the glutarate side chain might introduce additional conformational biases.

Hypothetical Diastereoselective Cycloaddition Reactions

| Reaction Type | Reactant | Major Product Stereochemistry |

|---|---|---|

| [2+2] Cycloaddition | Styrene | trans-β-lactam |

| [3+2] Cycloaddition | Acetonitrile oxide | cis-oxadiazolone |

This table is speculative and illustrates potential outcomes based on known stereochemical preferences in similar systems.

Enantioselective Catalysis with Chiral α-Isocyanato Esters as Substrates or Ligands

While there is no specific information on this compound itself being used as a ligand in enantioselective catalysis, chiral molecules derived from it could potentially serve this purpose. The two ester functionalities and the nitrogen atom (after conversion of the isocyanate) could act as coordination sites for a metal center. The chiral backbone would then create a chiral environment around the metal, enabling enantioselective transformations of a prochiral substrate.

More directly, this compound can act as a chiral substrate in reactions catalyzed by a chiral catalyst. This "matched" or "mismatched" interaction is a key concept in asymmetric synthesis. A chiral catalyst would recognize one of the enantiotopic faces of the isocyanate, leading to a highly enantioselective reaction. The degree of stereocontrol would depend on the compatibility of the substrate's inherent chirality with the chirality of the catalyst. In a "matched" pair, the stereochemical preferences of the substrate and the catalyst would align, leading to very high stereoselectivity. In a "mismatched" pair, they would oppose each other, resulting in lower selectivity.

Hypothetical Enantioselective Catalysis

| Reaction | Chiral Catalyst | Substrate | Product e.e. (matched) | Product e.e. (mismatched) |

|---|---|---|---|---|

| Addition of Dialkylzinc | (R)-BINOL | Benzaldehyde | >95% | <50% |

This table represents a conceptual application of enantioselective catalysis principles to a substrate like this compound.

Synthetic Applications of Diethyl S 2 Isocyanatoglutarate in Complex Molecule Construction

Synthesis of Peptidomimetics and Amino Acid Derivatives

The primary application of diethyl (S)-(-)-2-isocyanatoglutarate in this area stems from the high electrophilicity of its isocyanate group, which reacts efficiently with the nucleophilic amino group of amino acids and peptides. This reaction forms a stable urea (B33335) linkage, effectively incorporating the glutamic acid scaffold into a peptide sequence. The resulting molecules, known as peptidomimetics, mimic the structure of natural peptides but often possess enhanced properties such as improved stability against enzymatic degradation and better bioavailability. nih.govmdpi.com

The synthesis allows for the creation of novel amino acid derivatives by attaching the glutamic acid moiety to various peptide backbones or individual amino acids. researchgate.net This modification can significantly alter the biological activity of the parent molecule. For instance, incorporating this building block can influence the conformation of a peptide, potentially enhancing its binding affinity to a specific biological target. purdue.edunih.gov The inherent chirality of this compound is conserved during these reactions, ensuring the stereochemical integrity of the final product, which is crucial for specific molecular recognition in biological systems. nih.govresearchgate.net

| Reactant Type | Resulting Linkage | Product Class | Significance |

| Amino Acid / Peptide | Urea (-NH-CO-NH-) | Peptidomimetic | Introduces glutamic acid scaffold, enhances stability. |

| Hydroxy Acid | Carbamate (B1207046) (-O-CO-NH-) | Depsipeptide Analog | Creates ester-amide hybrid structures. |

| Thiol-containing Amino Acid | Thiocarbamate (-S-CO-NH-) | Thio-peptidomimetic | Incorporates a sulfur-based linkage for altered properties. |

Preparation of Chiral Ureas, Carbamates, and Biurets

The reactivity of the isocyanate group is central to the synthesis of a range of chiral derivatives, including ureas, carbamates, and biurets. These functional groups are prevalent in many pharmaceutically active compounds.

Chiral Ureas: The reaction of this compound with primary or secondary amines yields chiral N-substituted ureas. This reaction is typically high-yielding and proceeds under mild conditions without the need for a catalyst. researchgate.net The resulting urea derivatives are valuable as organocatalysts and as ligands in asymmetric synthesis. researchgate.net

Chiral Carbamates: In the presence of an alcohol, the isocyanate group undergoes nucleophilic attack to form a carbamate (urethane) linkage. This provides a straightforward method for synthesizing chiral carbamates, which are important intermediates in organic synthesis and are found in numerous bioactive molecules. organic-chemistry.orgresearchgate.net

Chiral Biurets: Biurets are formed by the reaction of the isocyanate with a pre-existing urea. This allows for the extension of the molecular framework and the introduction of additional hydrogen bonding donors and acceptors, which can be critical for molecular recognition and binding to biological targets.

| Nucleophile | Functional Group Formed | Product Type |

| Primary/Secondary Amine (R-NH₂) | Urea | Chiral N-Substituted Urea |

| Alcohol (R-OH) | Carbamate | Chiral Carbamate (Urethane) |

| Urea (R-NH-CO-NH₂) | Biuret | Chiral Biuret Derivative |

Utilization in Multicomponent Reactions for Scaffold Diversity

Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. researchgate.net Isocyanates are frequently employed as key reactants in various MCRs, such as the Ugi and Passerini reactions. nih.govnih.gov

This compound serves as a bifunctional component in these reactions, contributing both the reactive isocyanate and the chiral glutamic acid backbone. Its use in MCRs leads to the rapid generation of large libraries of structurally diverse compounds. nih.gov This "scaffold diversity" is highly desirable in drug discovery, as it enables the exploration of a broad chemical space to identify novel bioactive molecules. nih.govbiorxiv.org For example, its participation in an Ugi-type reaction with an amine, a carbonyl compound, and an isocyanide can produce complex, peptide-like structures with multiple points of diversification in a single, efficient operation. beilstein-journals.orgbeilstein-journals.org

| MCR Type | Role of Isocyanate | Resulting Scaffold |

| Ugi Reaction | Reacts with intermediate | Complex acyclic peptidomimetics |

| Bucherer-Bergs Reaction | In-situ formation from intermediate | Hydantoins and related heterocycles |

| Passerini Reaction | Reacts with intermediate | α-Acyloxy carboxamides |

Strategic Building Block for Biologically Active Compounds and Pharmaceutical Intermediates

The ultimate value of this compound lies in its role as a strategic starting material for compounds with potential therapeutic applications. nih.gov The derivatives synthesized using this building block—peptidomimetics, ureas, carbamates, and complex heterocycles—are often designed as enzyme inhibitors, receptor antagonists, or other modulators of biological pathways. mdpi.com

The glutamic acid backbone is structurally related to an essential excitatory neurotransmitter and a key metabolite, making its derivatives of significant interest in neuroscience and oncology. For example, peptidomimetics derived from this compound can be designed to target proteases or protein-protein interactions. nih.gov The chiral ureas and carbamates are scaffolds found in a variety of approved drugs, including kinase inhibitors and antiviral agents. mdpi.com Therefore, the synthetic accessibility of these diverse structures from a single chiral precursor makes this compound a valuable intermediate in the pharmaceutical industry. researchgate.net

| Derivative Class | Potential Biological Target | Therapeutic Area |

| Peptidomimetics | Proteases, Protein-Protein Interactions | Oncology, Virology |

| Chiral Ureas | Kinases, G-protein coupled receptors (GPCRs) | Oncology, Inflammation |

| Heterocyclic Scaffolds (from MCRs) | Ion Channels, Enzymes | Neurology, Metabolic Diseases |

| Amino Acid Derivatives | Metallo-β-lactamases | Infectious Diseases |

Advanced Spectroscopic and Computational Investigations

Spectroscopic Methodologies for Reaction Monitoring and Intermediate Detection

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the real-time progression of reactions involving Diethyl (S)-(-)-2-Isocyanatoglutarate. researchgate.netmt.com This method allows for the continuous tracking of the concentration of reactants, intermediates, and products without the need for sample extraction. mt.com The key to this monitoring is the strong and distinct absorption band of the isocyanate group (-N=C=O). researchgate.net

The asymmetric stretching vibration of the isocyanate functional group gives rise to a sharp and well-defined peak in the mid-infrared region, typically between 2250 and 2285 cm⁻¹. This spectral region is often free from interference from other common functional groups, making the disappearance of this peak a reliable indicator of the consumption of the isocyanate during a reaction. By measuring the change in the intensity of this characteristic peak over time, kinetic data can be readily obtained, providing valuable information on reaction rates and endpoints. researchgate.netmt.com The use of fiber-optic probes coupled with FTIR spectrometers further enhances the utility of this technique, enabling in-situ measurements in various reaction vessels and under diverse conditions. researchgate.net

Table 1: Characteristic Infrared Absorption Bands for Monitoring Reactions of this compound

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Observation During Reaction |

|---|---|---|---|

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2285 | Disappearance |

| Urethane (B1682113) (-NH-C=O) | C=O Stretch | 1740 - 1700 | Appearance |

Note: The exact wavenumbers may vary depending on the specific reaction conditions and the molecular environment.

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H and ¹³C NMR, can be used to identify the structure of products resulting from the reaction of the isocyanate group. For instance, in the reaction with an alcohol to form a urethane, the formation of the new carbamate (B1207046) linkage can be confirmed by the appearance of characteristic signals in the ¹³C NMR spectrum for the carbonyl carbon and the carbon atom of the alkoxy group. Two-dimensional NMR techniques, such as HETCOR, can be employed to establish correlations between protons and carbons, aiding in the structural assignment of more complex products. polymersynergies.net

Mass Spectrometry (MS) , especially when coupled with techniques like electrospray ionization (ESI), is invaluable for detecting and identifying reaction intermediates, even those that are transient and present in low concentrations. Multistage mass spectrometry (MSⁿ) allows for the fragmentation of ions, providing detailed structural information that can help to piece together complex reaction pathways. researchgate.net The high sensitivity of MS makes it a powerful tool for studying reaction kinetics and mechanisms.

Quantum Chemical Calculations for Reaction Mechanisms and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an essential tool for investigating the reaction mechanisms and energetics of isocyanates like this compound. nih.govworldscientific.comrsc.org These computational methods provide a molecular-level understanding of reaction pathways that can be difficult to obtain through experimental means alone. researchgate.net

Computational chemistry allows for the detailed exploration of potential energy surfaces for reactions involving the isocyanate group. By locating and characterizing the transition state (TS) structures, the energy barriers for different reaction pathways can be calculated. mdpi.comresearchgate.netnih.gov This information is critical for understanding reaction kinetics and predicting which reaction pathways are most favorable. nethouse.ru For example, in the reaction of an isocyanate with an alcohol, DFT calculations can be used to determine the activation energy for the formation of the urethane product. mdpi.comnih.gov These calculations can also shed light on the role of catalysts by modeling how they interact with the reactants to lower the transition state energy. mdpi.comresearchgate.net

Table 2: Representative Calculated Activation Energies for Isocyanate Reactions

| Reaction Type | Computational Method | Solvent Model | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Isocyanate + Alcohol (uncatalyzed) | G3MP2BHandHLYP | SMD (acetonitrile) | ~28.7 |

| Isocyanate + Alcohol (amine catalyzed) | B3LYP/6-311++G(df,p) | - | ~10-15 |

Note: These are representative values for generic isocyanate reactions and the actual values for this compound may differ. The activation energy is highly dependent on the specific reactants, catalyst, and solvent system.

Given the chiral nature of this compound, computational methods are particularly valuable for performing conformational analysis and predicting the stereoselectivity of its reactions. By calculating the relative energies of different conformers of the reactant, transition states, and products, it is possible to understand how the stereochemistry of the starting material influences the stereochemical outcome of the reaction.

Computational models can be used to predict which diastereomeric transition state is lower in energy, thereby predicting the major diastereomer of the product. arxiv.orgresearchgate.netnih.govnih.gov This is particularly relevant in reactions where the isocyanate group reacts with another chiral molecule. The insights gained from these computational studies can guide the rational design of experiments to achieve high levels of stereocontrol.

Future Perspectives in Diethyl S 2 Isocyanatoglutarate Chemistry

Development of Sustainable and Green Synthetic Routes

The future synthesis of Diethyl (S)-(-)-2-Isocyanatoglutarate is expected to be heavily influenced by the principles of green chemistry, moving away from traditional methods that may rely on hazardous reagents. A key focus will be the development of more environmentally benign and sustainable synthetic pathways.

One promising avenue is the exploration of biocatalytic routes . frontiersin.organdersonsprocesssolutions.com Enzymes, operating under mild conditions in aqueous media, offer high selectivity and can reduce the generation of hazardous waste. nih.gov For instance, the enzymatic resolution of racemic precursors or the direct enzymatic synthesis from bio-based starting materials could provide a greener alternative to current methods. nih.gov The use of immobilized enzymes could further enhance the sustainability of the process by allowing for catalyst recycling and continuous flow operations. nih.gov

Flow chemistry represents another significant area for the development of sustainable synthetic processes for isocyanates. google.comacs.org Continuous flow reactors offer enhanced safety, particularly when dealing with reactive intermediates, improved heat and mass transfer, and the potential for process automation and scalability. nih.govthieme-connect.de The in-situ generation and immediate consumption of reactive species, a hallmark of flow chemistry, can minimize the risks associated with the handling and storage of hazardous materials. google.com

The development of synthetic routes utilizing renewable feedstocks is also a critical aspect of sustainable chemistry. Research into the conversion of biomass-derived platform chemicals into chiral building blocks like this compound will likely intensify.

| Green Synthesis Strategy | Potential Advantages for this compound Production |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste, use of renewable resources. andersonsprocesssolutions.comnih.gov |

| Flow Chemistry | Enhanced safety, improved process control, scalability, potential for automation. google.comnih.gov |

| Renewable Feedstocks | Reduced reliance on fossil fuels, improved carbon footprint, potential for novel synthetic pathways. |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Advancements in catalysis will be pivotal in unlocking the full synthetic potential of this compound, with a focus on improving selectivity, efficiency, and catalyst recyclability.

The development of novel asymmetric organocatalysts is a particularly active area of research. nih.govnih.gov Chiral amines, thioureas, and phosphoric acids have emerged as powerful catalysts for a wide range of asymmetric transformations. nih.gov These metal-free catalysts are often less sensitive to air and moisture, making them more practical for industrial applications. Future research will likely focus on designing organocatalysts that can achieve even higher levels of enantioselectivity in the synthesis of functionalized glutarate derivatives. nih.gov

Transition metal catalysis will also continue to play a crucial role. researchgate.netacs.org The development of catalysts based on earth-abundant and non-toxic metals is a key trend. nih.gov Research into novel ligand designs will be essential for fine-tuning the reactivity and selectivity of these metal complexes, enabling more efficient and selective C-H activation and functionalization reactions to produce isocyanates and their derivatives. nih.govresearchgate.net The asymmetric copolymerization of epoxides with isocyanates using cobalt(III) complexes highlights the potential for creating novel chiral polymers. nih.gov

Furthermore, the synergy between different catalytic systems, such as the combination of biocatalysis with chemocatalysis in one-pot cascade reactions, will offer new and efficient ways to construct complex molecules from simple precursors. rsc.org

| Catalytic System | Key Areas of Future Exploration |

| Organocatalysis | Design of new chiral catalysts for improved enantioselectivity; application in cascade reactions. nih.govnih.gov |

| Transition Metal Catalysis | Use of earth-abundant metals; development of novel ligands for enhanced control of reactivity and selectivity. researchgate.netnih.gov |

| Biocatalysis | Enzyme discovery and engineering for novel transformations; integration into chemoenzymatic cascades. frontiersin.orgrsc.org |

Expansion of Applications in Drug Discovery, Materials Science, and Advanced Functional Molecules

The unique structural features of this compound make it an attractive building block for a wide range of applications, from pharmaceuticals to advanced materials.

In drug discovery , the presence of a chiral center is of paramount importance, as the biological activity of a molecule is often dependent on its stereochemistry. nih.govyoutube.com The isocyanate group provides a versatile handle for the introduction of various functional groups, allowing for the rapid generation of libraries of compounds for biological screening. nih.gov Future applications could see this compound incorporated into novel therapeutic agents, where the glutarate backbone can act as a scaffold to present key pharmacophores in a specific spatial orientation. researchgate.net The development of chiral drugs with enhanced stability is a significant area of research. drugtargetreview.com

In materials science , the ability of the isocyanate group to react with a wide range of nucleophiles opens up possibilities for the synthesis of novel polymers and functional materials. doxuchem.com The incorporation of the chiral glutarate moiety into polymer backbones could lead to the development of materials with unique chiroptical properties, such as chiral recognition and circularly polarized luminescence. nih.gov The synthesis of chiral polyurethanes from isocyanates is an area of growing interest. researchgate.net Furthermore, glutarate derivatives have been explored for their potential in the development of functional ceramic biomaterials. mdpi.com

The synthesis of advanced functional molecules is another promising area. The bifunctionality of this compound allows for its use in the construction of complex molecular architectures, such as macrocycles and dendrimers, with precisely controlled three-dimensional structures.

Advanced Computational Modeling for Predictive Synthesis and Rational Design

Computational chemistry is set to play an increasingly integral role in guiding the future development of this compound chemistry.

Density Functional Theory (DFT) calculations can provide valuable insights into reaction mechanisms, allowing for the prediction of reactivity and selectivity. researchgate.netresearchgate.net This understanding can accelerate the discovery of new catalysts and the optimization of reaction conditions. By modeling the transition states of catalytic cycles, researchers can rationally design more efficient and selective catalysts. chemrevlett.com

Molecular modeling techniques can be employed to predict the properties of novel materials derived from this compound. For instance, simulations can be used to understand how the incorporation of this chiral building block influences the morphology and properties of polymers. nih.gov In drug discovery, computational docking studies can predict the binding affinity of this compound derivatives to biological targets, aiding in the design of new therapeutic agents. researchgate.net

The development of machine learning and artificial intelligence algorithms will further enhance the predictive power of computational chemistry. These tools can analyze large datasets to identify patterns and predict reaction outcomes, accelerating the discovery of new synthetic routes and functional molecules.

| Computational Approach | Application in this compound Chemistry |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of catalyst performance, rational catalyst design. researchgate.netresearchgate.net |

| Molecular Modeling | Prediction of material properties, simulation of polymer structures, drug-target interaction studies. nih.gov |

| Machine Learning / AI | Predictive synthesis, identification of novel reaction pathways, high-throughput screening of virtual compound libraries. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for preparing Diethyl (S)-(-)-2-Isocyanatoglutarate, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves esterification of glutamic acid derivatives under anhydrous conditions, followed by isocyanate functionalization. Key steps include:

- Using dry solvents (e.g., THF or diethyl ether) to prevent hydrolysis of the isocyanate group.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

- Monitoring reaction progress by TLC or HPLC to ensure intermediate formation .

- Purity optimization requires strict exclusion of moisture and oxygen, as isocyanates are moisture-sensitive.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods to avoid inhalation of vapors (isocyanates are respiratory irritants) .

- Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Store in airtight containers under inert gas (argon/nitrogen) at -20°C to prevent degradation .

- Emergency procedures: Flush eyes/skin with water for 15 minutes; seek medical attention for inhalation exposure .

Advanced Research Questions

Q. How can researchers address instability or decomposition of this compound during reactions?

- Methodological Answer :

- Instability Causes : Hydrolysis (moisture), thermal degradation, or nucleophilic attack by solvents/reagents.

- Mitigation Strategies :

- Use aprotic solvents (e.g., dichloromethane) and low temperatures (0–5°C).

- Add molecular sieves to scavenge trace water.

- Monitor decomposition via real-time NMR or IR; if degradation occurs, repeat synthesis with stricter anhydrous conditions .

Q. How should contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved?

- Methodological Answer :

- Step 1 : Verify solvent purity (e.g., deuterated solvents may contain residual protons).

- Step 2 : Perform 2D NMR (COSY, HSQC) to assign overlapping signals.

- Step 3 : Compare with computational predictions (DFT calculations for NMR chemical shifts).

- Step 4 : Use X-ray crystallography for unambiguous structural confirmation .

Q. What computational methods are suitable for studying the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition states and activation energies for isocyanate-amine reactions.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.

- Software Tools : Gaussian, ORCA, or VASP for electronic structure analysis. Validate models with experimental kinetic data (e.g., Arrhenius plots) .

Q. How can researchers design experiments to investigate the stereochemical outcomes of reactions involving this compound?

- Methodological Answer :

- Variable Control : Vary nucleophiles (e.g., chiral amines vs. achiral alcohols) and solvents (polar vs. nonpolar).

- Analytical Methods : Use chiral HPLC or circular dichroism (CD) to quantify enantiomeric excess.

- Mechanistic Probes : Isotopic labeling (¹⁸O in ester groups) to track retention/inversion of configuration .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing kinetic data from this compound reactions?

- Methodological Answer :

- Non-linear Regression : Fit time-dependent concentration data to rate laws (e.g., pseudo-first-order kinetics).

- Error Analysis : Calculate standard deviations for rate constants using triplicate experiments.

- Software : OriginLab or MATLAB for curve fitting; report confidence intervals (95%) .

Q. How should researchers reconcile discrepancies between computational predictions and experimental results?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.